REACTION_SMILES
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[CH2:1]([CH:2]=[CH2:3])[c:4]1[c:5]([OH:15])[cH:6][cH:7][c:8]([CH2:10][C:11]([CH3:12])([CH3:13])[CH3:14])[cH:9]1.[CH3:16][CH2:17][O:18][C:19](=[O:20])[CH3:21]>>[CH2:1]([CH2:2][CH3:3])[c:4]1[c:5]([OH:15])[cH:6][cH:7][c:8]([CH2:10][C:11]([CH3:12])([CH3:13])[CH3:14])[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCc1cc(CC(C)(C)C)ccc1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Type
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product
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Smiles
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CCCc1cc(CC(C)(C)C)ccc1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |